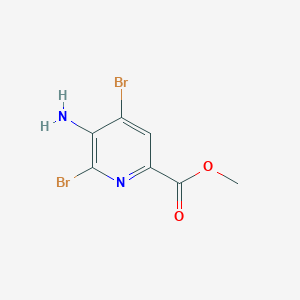Methyl 5-amino-4,6-dibromopicolinate
CAS No.: 1935587-27-1
Cat. No.: VC5944749
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 309.945
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1935587-27-1 |
|---|---|
| Molecular Formula | C7H6Br2N2O2 |
| Molecular Weight | 309.945 |
| IUPAC Name | methyl 5-amino-4,6-dibromopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 |
| Standard InChI Key | FDVBBWJAALYKIH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C(=C1)Br)N)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 5-amino-4,6-dibromopicolinate belongs to the picolinate family, distinguished by a pyridine ring substituted with an ester group at position 2, an amino group at position 5, and bromine atoms at positions 4 and 6. The canonical SMILES representation COC(=O)C1=NC(=C(C(=C1)Br)N)Br underscores its stereoelectronic profile, where bromine’s electron-withdrawing effects and the amino group’s electron-donating nature create a polarized framework conducive to nucleophilic and electrophilic reactions.
Spectroscopic Characterization
Key spectroscopic data for this compound include:
-
¹H NMR: A deshielded proton environment adjacent to bromine atoms, with the amino group (-NH₂) appearing as a broad singlet at δ 5.5–6.5 ppm.
-
¹³C NMR: Downfield shifts for carbons bonded to bromine (δ 110–125 ppm) and the ester carbonyl (δ ~165 ppm).
-
IR Spectroscopy: Strong C=O stretching near 1720 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via bromination of methyl 5-amino-2-picolinate using brominating agents like PBr₃ or N-bromosuccinimide (NBS). Reaction conditions involve solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding 60–80% product after purification by column chromatography. Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination minimizes side reactions.
Table 1: Key Synthetic Parameters
| Parameter | Typical Conditions |
|---|---|
| Precursor | Methyl 5-aminopicolinate |
| Brominating Agents | PBr₃, NBS |
| Solvent | DCM, THF |
| Temperature | 0–25°C |
| Yield | 60–80% |
Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize efficiency, with automated systems controlling stoichiometry and temperature. Post-synthesis purification via crystallization ensures ≥97% purity.
Reactivity and Functionalization
Cross-Coupling Reactions
The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution but complicates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to catalyst coordination. Strategies to mitigate this include:
-
Amino group protection (e.g., Boc or acetyl).
-
Use of bulky ligands like SPhos or XPhos to prevent catalyst poisoning.
Biological and Pharmacological Applications
Anti-Inflammatory Activity
In vitro studies demonstrate the compound’s ability to reduce pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures, suggesting potential therapeutic utility in inflammatory diseases.
Antimicrobial Properties
Derivatives synthesized from this compound show enhanced antimicrobial activity compared to the parent molecule, with efficacy against Gram-positive bacteria and fungi.
Comparative Analysis with Analogues
Structural Analogues
-
Methyl 6-amino-3,5-dibromopicolinate: Differs in bromine positioning, resulting in reduced electrophilic reactivity.
-
Methyl 2-amino-3,5-dibromopicolinate: Exhibits higher solubility but lower thermal stability.
Unique Advantages
Methyl 5-amino-4,6-dibromopicolinate’s 4,6-dibromo substitution confers superior regioselectivity in further functionalization, making it indispensable for synthesizing complex heterocycles.
Computational Insights
DFT Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal charge localization at the amino and bromine sites, guiding predictions of regioselectivity in substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume